2-(4-Fluorophenyl)oxan-4-amine
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Overview
Description
2-(4-Fluorophenyl)oxan-4-amine is a chemical compound with the molecular formula C₁₁H₁₄FNO It is a member of the oxan-4-amine family, characterized by the presence of a fluorophenyl group attached to an oxan-4-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)oxan-4-amine typically involves the reaction of 4-fluorobenzylamine with an appropriate oxan-4-one derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-one derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of suitable catalysts and solvents.
Major Products Formed
Oxidation: Formation of oxan-4-one derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)oxan-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluorophenyl)oxan-4-amine
- 4-(2-Fluorophenyl)oxan-4-amine hydrochloride
- 4-(2-Fluorophenyl)methyl]oxan-4-amine
Uniqueness
2-(4-Fluorophenyl)oxan-4-amine is unique due to its specific fluorophenyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
2-(4-Fluorophenyl)oxan-4-amine, also known as this compound hydrochloride, is a compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10FNO, and it features an oxan ring with a 4-fluorophenyl substituent. The presence of the fluorine atom is critical as it enhances the compound's reactivity and biological activity compared to non-fluorinated analogs. The hydrochloride form improves solubility, making it suitable for various biological studies.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties against various bacterial strains and fungi. The fluorine substitution appears to enhance binding affinity to microbial targets, which may contribute to increased efficacy .
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism of action is believed to involve interference with cellular signaling pathways, although further studies are required to elucidate these mechanisms fully.
- Neuroprotective Effects : Emerging data suggest potential neuroprotective properties, possibly related to its ability to modulate neurotransmitter systems. This aspect is particularly relevant in the context of neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the biological activity of this compound is significantly influenced by the presence of the fluorine atom. Comparisons with structurally similar compounds reveal that variations in halogen substitution (e.g., chlorine or bromine) result in different biological profiles:
Compound Name | Unique Features |
---|---|
This compound | Enhanced reactivity and biological activity due to fluorine substitution |
2-(4-Chlorophenyl)oxan-4-amine | Chlorine's larger size affects electronic properties differently than fluorine |
2-(4-Bromophenyl)oxan-4-amine | Bromine influences stability and reactivity compared to fluorine |
2-(4-Methylphenyl)oxan-4-amine | Methyl group alters sterics but lacks electronegative influence of fluorine |
These findings underscore the importance of halogen choice in optimizing biological activity.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Studies : A series of derivatives were synthesized and evaluated for their antimicrobial efficacy against gram-positive bacteria and fungi. Compounds exhibiting a fluorinated phenyl group showed enhanced activity compared to their non-fluorinated counterparts, demonstrating the significance of fluorination in drug design .
- Cancer Cell Line Tests : In vitro assays conducted on various cancer cell lines revealed that certain derivatives of this compound could inhibit cell proliferation effectively. The results suggest that modifications at specific positions on the oxan ring may yield compounds with improved anticancer properties .
- Neuroprotective Mechanisms : Investigations into the neuroprotective effects indicated that the compound could potentially modulate pathways involved in oxidative stress responses, thereby offering protective effects against neuronal damage .
Properties
Molecular Formula |
C11H14FNO |
---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)oxan-4-amine |
InChI |
InChI=1S/C11H14FNO/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-4,10-11H,5-7,13H2 |
InChI Key |
KLNFGQMAZRFKQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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